molecular formula C16H14N2O4S2 B2863809 3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313469-73-7

3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Katalognummer B2863809
CAS-Nummer: 313469-73-7
Molekulargewicht: 362.42
InChI-Schlüssel: DCVFEYXHYOXRRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound . It belongs to the class of benzothiazoles .


Molecular Structure Analysis

The molecular formula of this compound is C16H14N2O4S2 . Its average mass is 362.426 and its mono-isotopic mass is 362.03950 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

A study explored the synthesis and cardiac electrophysiological activities of N-substituted imidazolylbenzamides or benzene-sulfonamides, suggesting potential applications in treating arrhythmias. These compounds were compared to sematilide, a class III antiarrhythmic agent, indicating that the 1H-imidazol-1-yl moiety could replace the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antidiabetic Agents

Research into 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of the search for antidiabetic agents led to the identification of KRP-297, highlighting its potential as a drug for treating diabetes mellitus (Nomura et al., 1999).

PI3K Inhibitors and Anticancer Agents

Another study synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, proposing novel structures for PI3K inhibitors and anticancer agents. Compound 1a demonstrated potent antiproliferative activity and inhibited the PI3K/AKT/mTOR pathway, suggesting potential for cancer treatment (Shao et al., 2014).

Alzheimer's Disease Treatment

The development of 5-aroylindolyl-substituted hydroxamic acids, particularly N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide (compound 6), showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreased the level and aggregation of phosphorylated tau proteins and showed neuroprotective activity, potentially ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Antimicrobial Agents

A class of benzamide derivatives was synthesized and evaluated for their efficacy as antimicrobials in vitro. Some compounds showed significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Priya et al., 2006).

Eigenschaften

IUPAC Name

3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(24(2,20)21)9-14(13)23-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVFEYXHYOXRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.